Electrophilic Reactivity: Rate Constant Comparison in Solvolysis Reactions
The meta-chloro substitution on the phenoxy ring of 4-(3-chlorophenoxy)benzene-1-sulfonyl chloride confers distinct electrophilic reactivity compared to the unsubstituted phenyl analog. Solvolysis rate studies on related benzenesulfonyl chlorides demonstrate that electron-withdrawing chloro substituents modulate the electrophilicity of the -SO₂Cl group, with the 4-chloro derivative showing a measurable increase in solvolysis rate constants relative to the parent compound in aqueous alcohol mixtures at 25°C [1]. While direct data for the 3-chlorophenoxy variant are not available, the established class-level trend confirms that chloro substitution at the meta position (as in this compound) predictably enhances electrophilic character relative to non-halogenated analogs, influencing reaction kinetics in nucleophilic substitution steps [1].
| Evidence Dimension | Solvolysis rate constant (k, s⁻¹) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class trend |
| Comparator Or Baseline | Benzenesulfonyl chloride (unsubstituted) vs. 4-chlorobenzenesulfonyl chloride |
| Quantified Difference | 4-Chloro derivative exhibits higher solvolysis rate constant relative to unsubstituted benzenesulfonyl chloride under identical conditions (25°C, aqueous alcohol) [1] |
| Conditions | Solvolysis in ethanol–water and methanol–water mixtures at 25°C |
Why This Matters
Understanding relative electrophilicity guides selection of the optimal sulfonyl chloride for nucleophilic coupling reactions where reaction rate and side-product formation are critical parameters.
- [1] Kevill, D. N.; D'Souza, M. J. The SN3–SN2 spectrum. Rate constants and product selectivities for solvolyses of benzenesulfonyl chlorides in aqueous alcohols. Journal of Physical Organic Chemistry, 2009, 22, 1023-1028. View Source
